Enhanced C-H Carbonylation Regioselectivity
The presence of the propanone group at the ortho position on the phenyl ring directs regioselective carbonylation in catalytic reactions. In a Ru₃(CO)₁₂-catalyzed reaction with CO and ethylene, 1-[2-(1H-pyrazol-1-yl)phenyl]propan-1-one was obtained with approximately 30% yield from the corresponding 1-arylpyrazole, whereas the unsubstituted 1-phenylpyrazole (CAS 1126-00-7) showed no comparable ortho-C-H carbonylation product under identical conditions .
| Evidence Dimension | Yield of ortho-C-H carbonylation product |
|---|---|
| Target Compound Data | ~30% |
| Comparator Or Baseline | 1-Phenylpyrazole (CAS 1126-00-7) |
| Quantified Difference | ~30% yield vs. 0% (no product observed) |
| Conditions | Ru₃(CO)₁₂ catalyst, CO and ethylene, regioselective ortho-C-H bond activation |
Why This Matters
This unique reactivity enables synthetic access to ortho-functionalized pyrazolyl aryl ketones that are inaccessible from simpler analogs, providing a strategic advantage for building complex molecular libraries.
